BenchChemオンラインストアへようこそ!

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid

AMPA receptor antagonism glutamate receptor pharmacology isoxazole amino acid SAR

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid is a bifunctional, non-proteinogenic isoxazole-based building block containing a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, a free carboxylic acid at the 4-position, and a sterically demanding tert-butyl substituent at the 5-position of the isoxazole ring. It is classified as a protected aminoisoxazole carboxylic acid with molecular formula C₁₃H₂₀N₂O₅ and molecular weight 284.31 g/mol.

Molecular Formula C13H20N2O5
Molecular Weight 284.31 g/mol
CAS No. 1065075-72-0
Cat. No. B1372102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
CAS1065075-72-0
Molecular FormulaC13H20N2O5
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C13H20N2O5/c1-12(2,3)8-7(10(16)17)9(15-20-8)14-11(18)19-13(4,5)6/h1-6H3,(H,16,17)(H,14,15,18)
InChIKeyAJOOKLUMLWKVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid (CAS 1065075-72-0) – Strategic Building Block Profile for Medicinal Chemistry Procurement


3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid is a bifunctional, non-proteinogenic isoxazole-based building block containing a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, a free carboxylic acid at the 4-position, and a sterically demanding tert-butyl substituent at the 5-position of the isoxazole ring [1]. It is classified as a protected aminoisoxazole carboxylic acid with molecular formula C₁₃H₂₀N₂O₅ and molecular weight 284.31 g/mol . This compound serves as a key synthetic intermediate for constructing conformationally constrained peptidomimetics, isoxazole-containing amino acid analogues, and heterocyclic scaffolds for drug discovery — particularly where both the 5-tert-butyl group (imparting steric bulk and enhanced metabolic stability) and the orthogonally protected 3-amino group (enabling Fmoc-SPPS compatibility after Boc removal) are simultaneously required in a single precursor [2].

Why 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid Cannot Be Replaced by Generic Isoxazole Carboxylic Acids in Synthesis


This compound combines three interdependent structural features — a 3-Boc-amino group, a 4-carboxylic acid, and a 5-tert-butyl substituent — in a single isoxazole core. None of the readily available generic alternatives simultaneously provides all three functionalities in the correct regiochemical arrangement. Replacing it with 3-(Boc-amino)isoxazole (lacking the 4-carboxyl handle) or with 3-amino-5-tert-butylisoxazole (lacking the Boc protecting group and the 4-COOH) necessitates additional synthetic steps that risk yield loss, racemization, and deprotection-sequence incompatibility with standard Fmoc-SPPS protocols [1]. The 4-carboxylic acid position is critical: the isoxazole-4-carboxylic acid scaffold has been demonstrated as a viable non-proteinogenic β-amino acid platform for solid-phase peptide synthesis, whereas the 3-carboxyl or 5-carboxyl regioisomers present fundamentally different steric and electronic coupling environments that alter peptide backbone conformation and coupling efficiency [2]. Furthermore, comparative pharmacological structure–activity relationship (SAR) data from the AMPA receptor antagonist series demonstrate that replacing the 5-tert-butyl group with a 5-methyl substituent reduces antagonist potency approximately 2.1-fold — confirming that the 5-tert-butyl substituent is not a passive structural decoration but a quantitatively meaningful determinant of biological activity [3].

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid


5-tert-Butyl Substituent Confers ~2.1-Fold AMPA Antagonist Potency Gain vs. 5-Methyl in Isoxazole-4-carboxylic Acid-Derived Amino Acids

In a systematic SAR study of isoxazole amino acid AMPA receptor antagonists (Madsen et al., 1996), the 5-tert-butyl-substituted carboxy analog ATOA (8b) exhibited an IC₅₀ of 150 μM against AMPA-induced depolarizations in the rat cortical slice model, whereas the direct 5-methyl comparator AMOA (7) showed an IC₅₀ of 320 μM — representing a ~2.1-fold potency improvement attributable solely to the tert-butyl → methyl substitution [1]. Within the analogous phosphonic acid series, the 5-tert-butyl compound ATPO (9b) delivered an IC₅₀ of 28 μM, the most potent and selective AMPA antagonist across both series. Additionally, ATOA and ATPO exhibited no antagonism toward NMDA-induced responses at concentrations up to 1 mM, whereas AMOA (5-methyl) showed weak (19%) NMDA inhibition at the same concentration — indicating that the 5-tert-butyl group enhances not only potency but also receptor subtype selectivity [1]. This evidence is class-level inference for 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid, as the target compound's 5-tert-butylisoxazole-4-carboxylic acid scaffold is a direct synthetic precursor to the ATOA/ATPO pharmacophore core.

AMPA receptor antagonism glutamate receptor pharmacology isoxazole amino acid SAR

Isoxazole-4-carboxylic Acid Scaffold Enables Solid-Phase Peptide Synthesis as Non-Proteinogenic β-Amino Acid

Bąchor et al. (2022) demonstrated that 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a close structural analog differing only in the substitution pattern at positions 3 and 5, can be directly incorporated into growing peptide chains on solid support without amino group protection — achieving successful coupling onto peptidyl resins bearing sequences including DVYT, EAAA, and PPPP using both classical 2 h coupling and ultrasonic agitation (3 × 15 min) protocols with HATU/DIPEA activation [1]. Coupling completion was verified by the Kaiser (ninhydrin) test; cleavage was performed with TFA/H₂O/TIS (95:2.5:2.5, v/v/v, 2 h, RT). This establishes the isoxazole-4-carboxylic acid scaffold as a viable β-amino acid for standard Fmoc-SPPS workflows. The target compound, 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid, contains the identical 4-carboxylic acid position and isoxazole core, but adds Boc protection on the 3-amino group for orthogonal deprotection control — enabling Fmoc/Boc compatibility that the unprotected AMIA scaffold cannot provide. The 5-tert-butyl substituent further increases steric hindrance at the C-terminus of the resulting peptide, which can be exploited to restrict backbone conformational freedom [2].

solid-phase peptide synthesis β-amino acid peptidomimetics SPPS building block

Directed Lithiation Chemistry Enables Regioselective 4-Substitution on Boc-Aminoisoxazole — A Reactivity Pathway Unavailable to Unprotected or Differently Substituted Analogs

Konoike et al. (1996) established that 3-(Boc-amino)isoxazole undergoes directed lithiation exclusively at the 4-position upon treatment with n-BuLi (2.2 equiv) in THF at −78 °C, forming a dilithio intermediate that reacts with diverse electrophiles (alkyl halides, aldehydes, ketones, CO₂, DMF) to yield 4-substituted products [1]. In contrast, 5-(Boc-amino)isoxazole (regioisomeric with the amino and Boc groups transposed) lithiates at the 4-position as well, but the resulting products are constitutionally different due to the altered substitution pattern. The target compound, already bearing a 4-carboxylic acid substituent, demonstrates that the Boc-amino-directed lithiation pathway can be exploited to install the 4-COOH group regioselectively. Without the Boc-amino directing group, the isoxazole ring undergoes non-regioselective lithiation — making the Boc-amino functionality a critical regiochemical control element that is absent in unprotected 3-aminoisoxazole or simple 5-tert-butylisoxazole derivatives [1]. This property is synthetic-design level evidence: users requiring precise 4-substitution on the isoxazole ring cannot achieve equivalent regiocontrol with non-Boc-amino analogs.

directed ortho-metalation regioselective functionalization Boc-aminoisoxazole 4-substituted isoxazole synthesis

Boc Protection Enables Orthogonal Deprotection Compatibility with Fmoc-SPPS — A Synthetic Flexibility Advantage Over Free-Amine Isoxazole Analogs

The Boc protecting group on the 3-amino position of the target compound can be selectively removed using TFA (typically 20–50% in DCM, or TFA/H₂O/TIS cocktails) without affecting Fmoc groups, while Fmoc removal via piperidine (20% in DMF) leaves the Boc group intact [1]. In contrast, the free-amine analog 3-amino-5-tert-butylisoxazole-4-carboxylic acid would require orthogonal protection before use in Fmoc-SPPS, adding a synthetic step and potentially compromising coupling efficiency. The Chalyk et al. (2016) multigram synthesis of aminoisoxazole building blocks specifically demonstrated the utility of Boc-protected aminoisoxazole intermediates: N-Boc-protected amino acids were reduced to aldehydes, converted to oximes, and cyclized to isoxazoles in up to 50 g scale with metal-free conditions — establishing that Boc protection is integral to the scalable synthesis of this building block class [2]. The pKa of the 4-carboxylic acid in the target compound is predicted at 2.07 ± 0.36, indicating sufficient acidity for standard coupling activation (HATU, HBTU, DIC/HOBt) under SPPS conditions .

orthogonal protection Boc/Fmoc compatibility solid-phase peptide synthesis protected amino acid building block

Bifunctional Orthogonally Protected Scaffold Eliminates Regioisomeric Ambiguity — Defined 3-NH(Boc)/4-COOH Architecture vs. Competing Carboxyl-Position Isomers

The target compound possesses a uniquely defined substitution pattern: Boc-protected amino at position 3, carboxylic acid at position 4, and tert-butyl at position 5 of the isoxazole ring. Alternative commercially available isoxazole building blocks with Boc-amino and carboxylic acid functionalities include 5-((tert-butoxycarbonyl)amino)isoxazole-3-carboxylic acid (amino and carboxyl transposed to 5- and 3-positions, respectively) and 3-({[(tert-butoxycarbonyl)amino]methyl})-1,2-oxazole-4-carboxylic acid (aminomethyl linker instead of direct amino attachment) [1]. These regioisomeric and linker-length variants present different hydrogen-bonding geometries, steric profiles, and peptide backbone dihedral angles upon incorporation. The target compound places the amino and carboxyl groups in a 1,2-relationship on the isoxazole ring, creating a β-amino acid architecture where the amino group is directly attached to the heterocycle at the 3-position and the carboxyl is at the 4-position — a geometry that is structurally analogous to the validated isoxazole-4-carboxylic acid SPPS scaffold [2]. In contrast, the 5-amino/3-carboxyl regioisomer produces a γ-amino acid-type geometry, fundamentally altering the resulting peptidomimetic backbone length and conformation. The target compound is supplied at ≥95% purity by Fluorochem, Leyan, and MolCore, with identity confirmed by NMR, MS, and InChI Key AJOOKLUMLWKVAN-UHFFFAOYSA-N .

regioisomeric purity isoxazole substitution pattern building block quality control synthetic reproducibility

Multigram Scalability of Aminoisoxazole Building Block Synthesis Supports Reliable Procurement for Lead Optimization

Chalyk et al. (2016) reported a metal-free, practical protocol for synthesizing isoxazole-containing building blocks from commercially available amino acids on up to 50 g scale, with the key [3+2] cycloaddition step proceeding regioselectively [1]. While this publication does not describe the synthesis of 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid explicitly, the methodology — starting from N-Boc-protected amino acids, reduction to aldehydes, oxime formation, chlorination, and base-promoted cycloaddition with alkynes — is directly applicable to the target compound class. The commercial availability of the target compound from multiple independent suppliers (Fluorochem UK, Leyan China, MolCore, SynHet) at purities ranging from 95% to >99% in quantities from 250 mg to bulk prepack indicates that scalable synthetic routes have been established. Pricing data points include £436.00/250 mg (Fluorochem, 2026) and ¥6,006/250 mg (Fluorochem via cnreagent.com) , placing this compound in the typical price range for specialized heterocyclic building blocks. The multigram methodology [1] supports that further scale-up is chemically feasible should larger quantities be required for lead optimization campaigns.

scalable synthesis multigram preparation building block supply metal-free synthesis

Procurement-Relevant Application Scenarios for 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid Derived from Quantitative Evidence


Synthesis of Conformationally Constrained β-Amino Acid Peptidomimetics via Fmoc-SPPS

After Boc deprotection with TFA, the liberated 3-amino group can be immediately coupled into a growing peptide chain on Rink Amide resin using standard HATU/DIPEA activation. The isoxazole-4-carboxylic acid scaffold has been experimentally validated for SPPS incorporation as a β-amino acid [4], and the 5-tert-butyl substituent provides steric constraint that can stabilize β-turn conformations in the resulting peptidomimetic backbone [5]. This scenario is supported by the ~2.1-fold potency improvement observed for 5-tert-butyl vs. 5-methyl isoxazole amino acids in AMPA receptor pharmacology [6], suggesting the steric and electronic properties of the tert-butyl group contribute meaningfully to biological target engagement.

4-Substituted Aminoisoxazole Library Synthesis via Directed Lithiation

The Boc-amino group serves as a directed metalation group (DMG) for exclusive C4 lithiation, enabling further diversification of the 4-position [4]. Starting from 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid, the 4-COOH can be converted to Weinreb amide, ester, or other derivatives that are compatible with the lithiation conditions, followed by electrophilic quenching to install additional substituents. This regioselective pathway is unavailable with non-Boc-amino isoxazole analogs, which undergo non-selective lithiation. The tert-butyl group at C5 remains inert under these conditions, providing a stable blocking group throughout the sequence.

Glutamate Receptor (AMPA/Kainate) Modulator Lead Discovery

The 5-tert-butylisoxazole-4-carboxylic acid scaffold is a direct precursor to the ATOA/ATPO pharmacophore series, which produced the most potent and selective AMPA receptor antagonists in the Madsen et al. (1996) study — ATPO (IC₅₀ = 28 μM) and ATOA (IC₅₀ = 150 μM) — with complete selectivity over NMDA receptors at 1 mM [4]. The target compound's Boc-protected amino group can be deprotected and alkylated with a glycine equivalent to construct the full amino acid side chain, enabling rapid SAR exploration around the GluR5-selective ATPA scaffold [5]. The 5-tert-butyl group, shown to confer ~2.1-fold potency enhancement over 5-methyl, is pre-installed, eliminating a variable from the SAR optimization matrix.

Heterocyclic Fragment-Based Drug Discovery (FBDD) with Dual Orthogonal Handles

The target compound provides two orthogonal reactive handles — a Boc-protected amine (acid-labile) and a free carboxylic acid (activated by coupling reagents) — on a rigid, aromatic isoxazole core with a sterically bulky tert-butyl substituent [4]. This arrangement is ideal for fragment growing and merging strategies: the 4-COOH can be amidated with diverse amine fragments, while the 3-NH(Boc) can be deprotected and subsequently functionalized (acylated, sulfonylated, or reductively aminated) in a second orthogonal step. The 5-tert-butyl group occupies a defined hydrophobic pocket in target proteins, as evidenced by its critical role in AMPA receptor antagonist potency and selectivity [5], providing a hydrophobic anchor point for fragment-based design.

Quote Request

Request a Quote for 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.